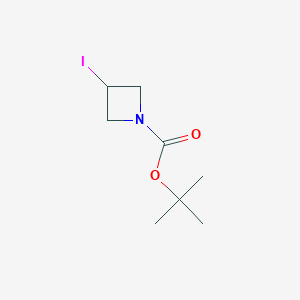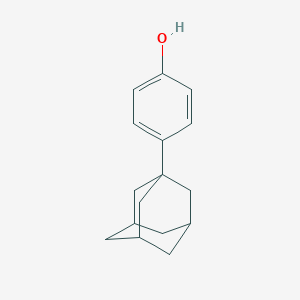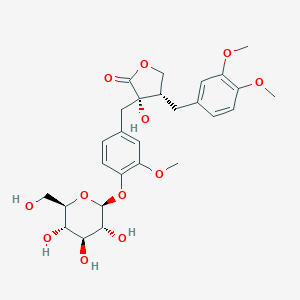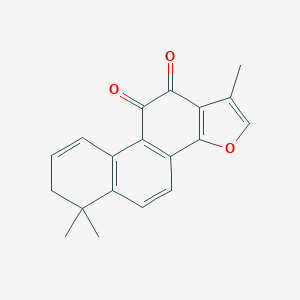
Dehydrotanshinone II A
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dehydrotanshinone II A has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Dehydrotanshinone II A, a bioactive molecule found in the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza, has been shown to target multiple proteins and pathways. These include Nrf2, AMPK, GSK-3β, EGFR, CD36, HO-1, NOX4, Beclin-1, TLR4, TNF-α, STAT3, Caspase-3, and Bcl-2 . These targets play crucial roles in various biological processes, including cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .
Mode of Action
This compound interacts with its targets to modulate their activity, leading to changes in cellular processes. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival . It also promotes the expression of LC3-II and Beclin-1, markers of autophagy .
Biochemical Pathways
This compound affects multiple biochemical pathways, including the PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . These pathways are involved in various cellular processes, such as cell growth, proliferation, survival, and apoptosis .
Result of Action
The interaction of this compound with its targets and the subsequent modulation of various biochemical pathways result in a range of cellular effects. These include inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induction of apoptosis and autophagy .
Analyse Biochimique
Biochemical Properties
Dehydrotanshinone II A interacts with various enzymes, proteins, and other biomolecules. It has demonstrated excellent efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to modulate these biological processes in cancer cells by altering multiple signaling pathways, leading to the inhibition of cell proliferation and/or induction of cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dehydrotanshinone II A can be synthesized through various methods, including:
Alcohol Extraction: This method involves using alcohol as a solvent to extract the compound from the plant material.
Ultrasonic Extraction: Ultrasonic waves are used to enhance the extraction efficiency.
Supercritical CO2 Fluid Extraction: This method uses supercritical carbon dioxide as a solvent, which is highly efficient and environmentally friendly.
Pressurized Liquid Extraction: This technique uses high pressure to improve the extraction yield.
Microwave-Assisted Extraction: Microwaves are used to heat the solvent and plant material, increasing the extraction rate.
High-Speed Counter-Current Chromatography: This method separates the compound based on its solubility in different solvents.
Column Chromatography and Vacuum Liquid Phase Extraction: These methods are used for further purification of the extracted compound.
Industrial Production Methods: In industrial settings, the extraction and purification of this compound are optimized for large-scale production. Techniques such as supercritical CO2 fluid extraction and pressurized liquid extraction are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydrotanshinone II A undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized quinone derivatives .
Comparaison Avec Des Composés Similaires
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
Propriétés
IUPAC Name |
1,6,6-trimethyl-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURTYNPVRFEUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152629 | |
| Record name | Dehydrotanshinone II A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119963-50-7 | |
| Record name | Dehydrotanshinone II A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119963507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrotanshinone II A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Dehydrotanshinone II A in the context of Sodium Tanshinone II A Sulfonate (STS) stability?
A1: The provided research paper identifies Sodium 1,2-dehydrotanshinone II A sulfonate as a degradation product of Sodium Tanshinone II A Sulfonate (STS) under heat degradation conditions []. This finding is significant for several reasons:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


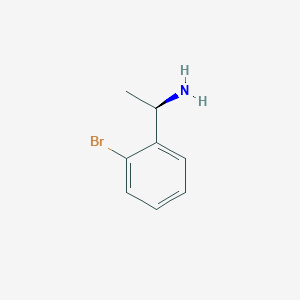
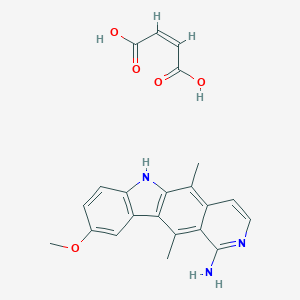
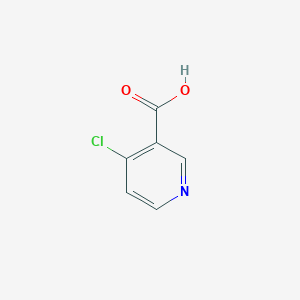
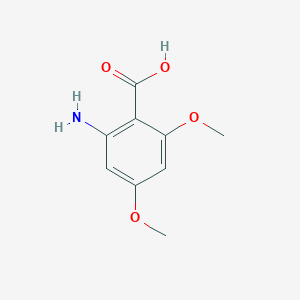
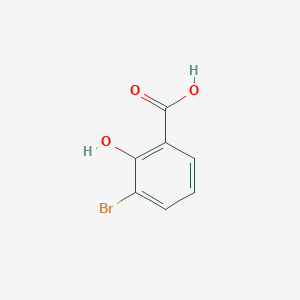
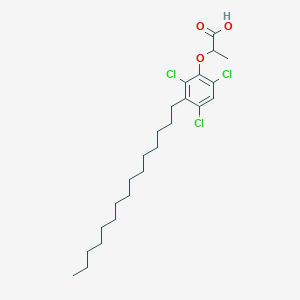
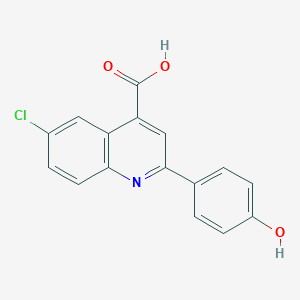
![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
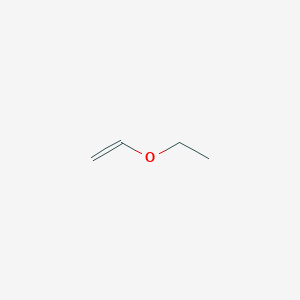
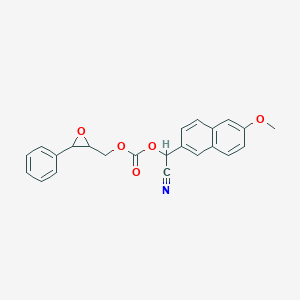
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
